

(S)-ZG197: A Technical Guide to Target Specificity for Bacterial ClpP

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Compound of Interest

Compound Name: (S)-ZG197

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Executive Summary

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant *Staphylococcus aureus* (MRSA), necessitates the development of antibiotics with novel mechanisms of action. The caseinolytic protease P (ClpP) has been identified as a promising therapeutic target. ClpP is a highly conserved serine protease crucial for protein homeostasis in both bacteria and human mitochondria. The primary challenge in targeting ClpP is achieving species-selectivity, avoiding the activation of human mitochondrial ClpP (HsClpP), which can lead to cytotoxicity. This document provides a detailed technical overview of **(S)-ZG197**, a novel small molecule agonist developed through structure-based design to selectively activate *S. aureus* ClpP (SaClpP) over its human homologue. We will explore the quantitative measures of its specificity, the molecular basis for this selectivity, and the detailed experimental protocols used for its characterization.

Introduction to ClpP as an Antibacterial Target

The ClpP protease, in conjunction with its associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX, forms a proteolytic complex responsible for degrading misfolded or damaged proteins.[1][2] Dysregulation of this essential process affects bacterial virulence and viability.[3][4] A novel antibacterial strategy involves the use of small molecules, known as acyldepsipeptides (ADEPs), which act as ClpP agonists.[3][5] These molecules bind to ClpP, causing its axial pores to open and triggering the uncontrolled, ATP-independent

degradation of essential cellular proteins, such as the cell division protein FtsZ, ultimately leading to bacterial cell death.[3]

While effective, early ClpP activators like ADEPs and the imipridone ONC212 lacked species specificity, activating both bacterial and human mitochondrial ClpP, raising concerns about host cytotoxicity.[3] This challenge prompted the rational, structure-guided design of agonists that could selectively target bacterial ClpP. **(S)-ZG197** was developed as a highly selective activator of *S. aureus* ClpP, demonstrating potent antibacterial properties with minimal impact on the human ortholog.[6][7]

Quantitative Analysis of Target Specificity

The specificity of **(S)-ZG197** for SaClpP over HsClpP has been rigorously quantified through various biochemical and biophysical assays. The data consistently demonstrates a significant selectivity margin.

Table 1: Biochemical Activity and Binding Affinity of (S)-ZG197

This table summarizes the half-maximal effective concentration (EC₅₀) for protease activation and the dissociation constant (K_d) for direct binding.

Compound	Target Protease	EC ₅₀ (μM) for Protease Activation	Dissociation Constant (K _d) (μM)
(S)-ZG197	<i>S. aureus</i> ClpP (SaClpP)	1.4 ± 0.2[8][9]	0.82 ± 0.05[6]
<i>H. sapiens</i> ClpP (HsClpP)	> 100[8][9]	No binding detected[6]	
(R)-ZG197	<i>S. aureus</i> ClpP (SaClpP)	1.5 ± 0.2[8][9]	0.49 ± 0.04[6]
<i>H. sapiens</i> ClpP (HsClpP)	31.4 ± 0.6[8][9]	Weak binding[6]	

EC₅₀ values were determined by measuring the hydrolysis of a fluorogenic peptide substrate. Kd values were determined by Isothermal Titration Calorimetry (ITC).

Table 2: Thermal Stabilization of ClpP upon Ligand Binding

Differential Scanning Fluorimetry (DSF) measures the change in protein melting temperature (ΔT_m) upon ligand binding, indicating target engagement and stabilization.

Compound (10 μ M)	Target Protease	Melting Temperature (T_m) Shift (ΔT_m in $^{\circ}$ C)
(S)-ZG197	S. aureus ClpP (SaClpP)	$\sim 12^{\circ}$ C
H. sapiens ClpP (HsClpP)	No significant shift	

Data inferred from graphical representations in Wei et al., 2022.[6]

Table 3: Antibacterial Activity of (S)-ZG197

The minimum inhibitory concentration (MIC) is a measure of a compound's ability to inhibit bacterial growth. The activity of **(S)-ZG197** is dependent on the presence of the clpP gene in S. aureus.

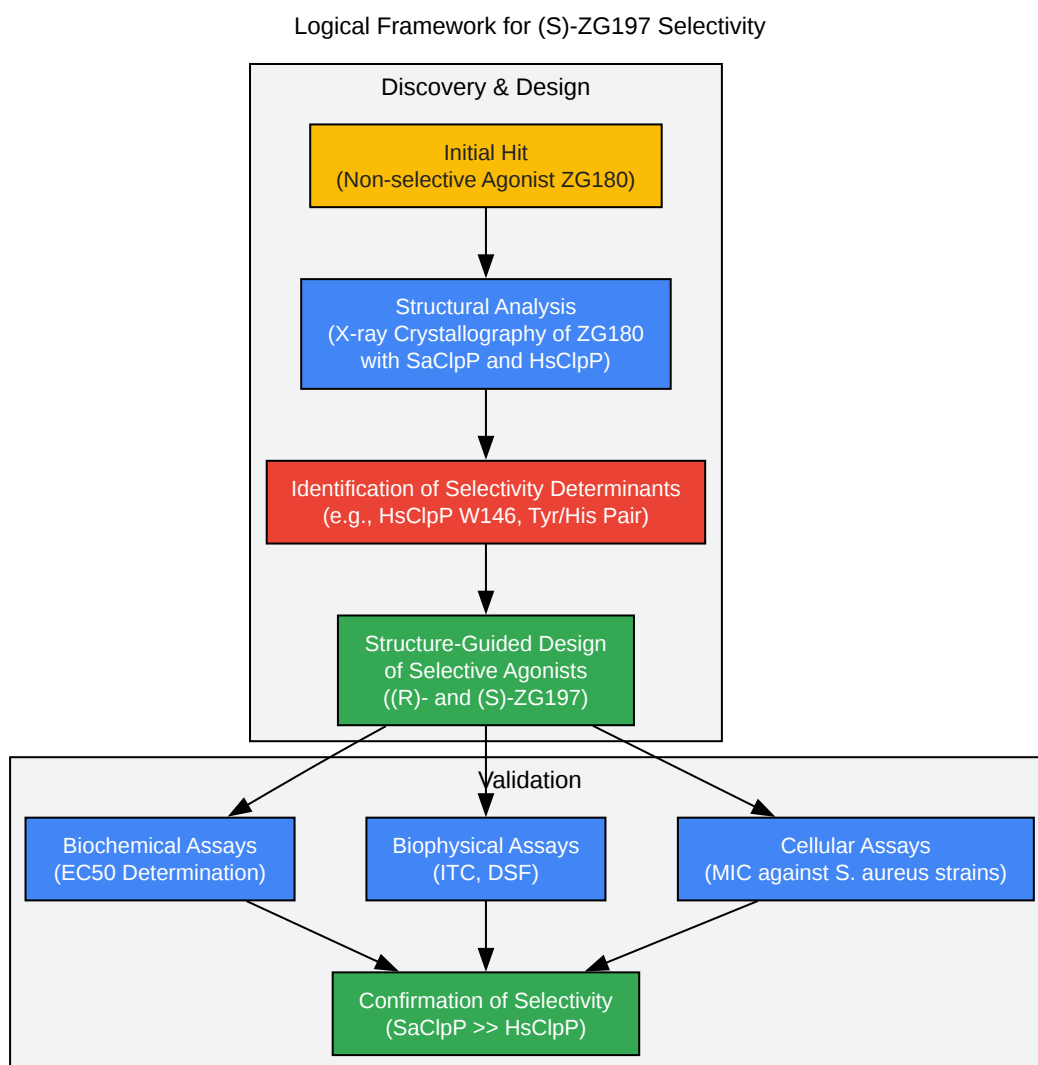
Compound	S. aureus Strain	MIC (μ g/mL)
(S)-ZG197	8325-4 (Wild-type)	8
Δ clpP (ClpP knockout)	> 128	
clpP-complemented	8	
USA300 (MRSA)	8	
Newman (MRSA)	8	

Data extracted from Wei et al., 2022 and associated figures.[6][8]

Molecular Basis of Selectivity

The remarkable specificity of **(S)-ZG197** is a direct result of structure-guided design that exploits key differences in the ligand-binding pockets of SaClpP and HsClpP.[\[3\]](#)[\[6\]](#)

- **Key Amino Acid Differences:** The selectivity hinges on a "crossed tyrosine/histidine" amino acid pair. Specific residues in the hydrophobic binding pocket of SaClpP are accommodating to the **(S)-ZG197** structure, while the corresponding residues in HsClpP create steric hindrance.[\[3\]](#)
- **Role of HsClpP Trp146:** A critical structural element in human ClpP, the residue Tryptophan 146 (W146), along with the C-terminal motif, acts as a gatekeeper, significantly contributing to the discrimination against **(S)-ZG197** and preventing its binding and activation.[\[6\]](#)[\[7\]](#)
- **Structural Confirmation:** X-ray crystallography studies of **(S)-ZG197** in complex with SaClpP have confirmed its binding mode in the hydrophobic pockets located at the interface between ClpP subunits, providing a high-resolution map of the interactions that stabilize the active conformation of the protease.[\[7\]](#)[\[9\]](#)



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Figure 1. Development and validation workflow for **(S)-ZG197**.

Mechanism of Action

Activation of SaClpP by **(S)-ZG197** leads to a bactericidal cascade. The agonist binding induces a conformational change in the ClpP tetradecamer, opening the axial pores and allowing for ATP-independent proteolysis. This dysregulated protease activity results in the degradation of a broad range of cytosolic proteins, critically including FtsZ, a protein essential for forming the Z-ring during bacterial cell division.[3] The degradation of FtsZ disrupts cell division, leading to filamentation and eventual cell lysis.

Mechanism of (S)-ZG197-Induced Bactericidal Activity

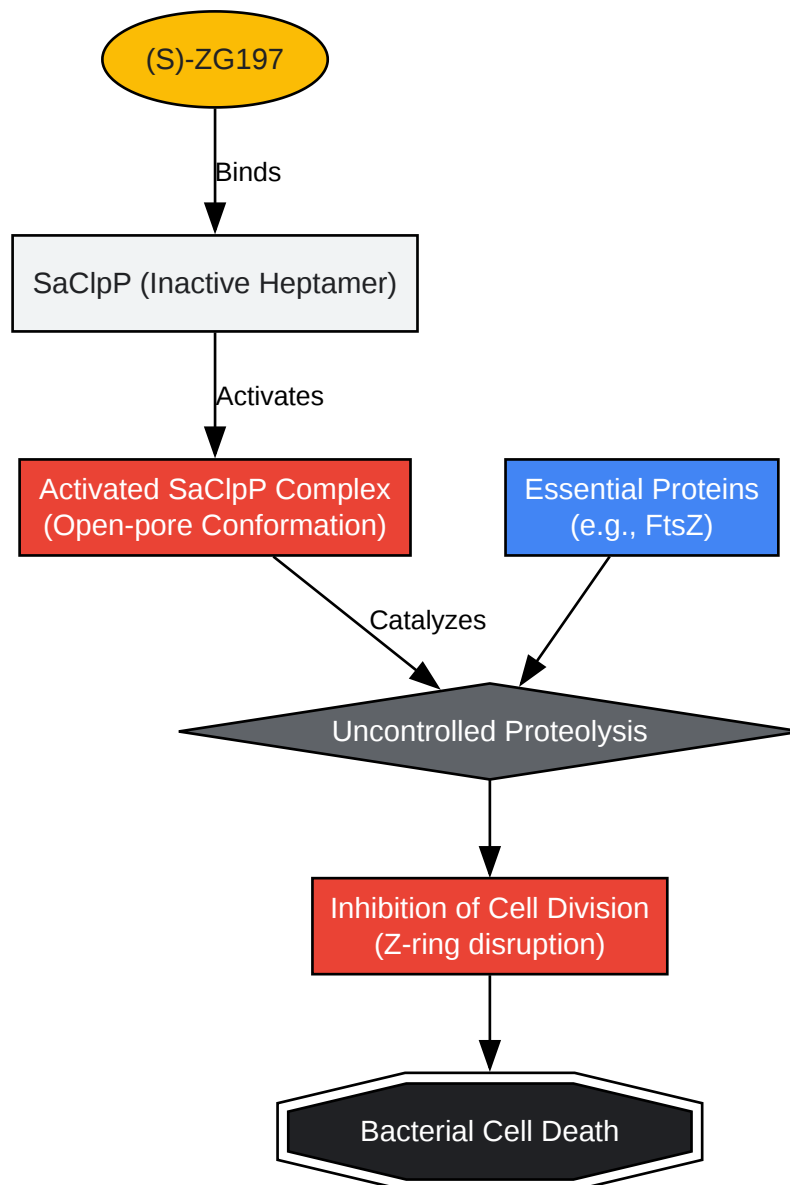
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Figure 2. Pathway of SaClpP activation and bactericidal effect.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target specificity of **(S)-ZG197**.

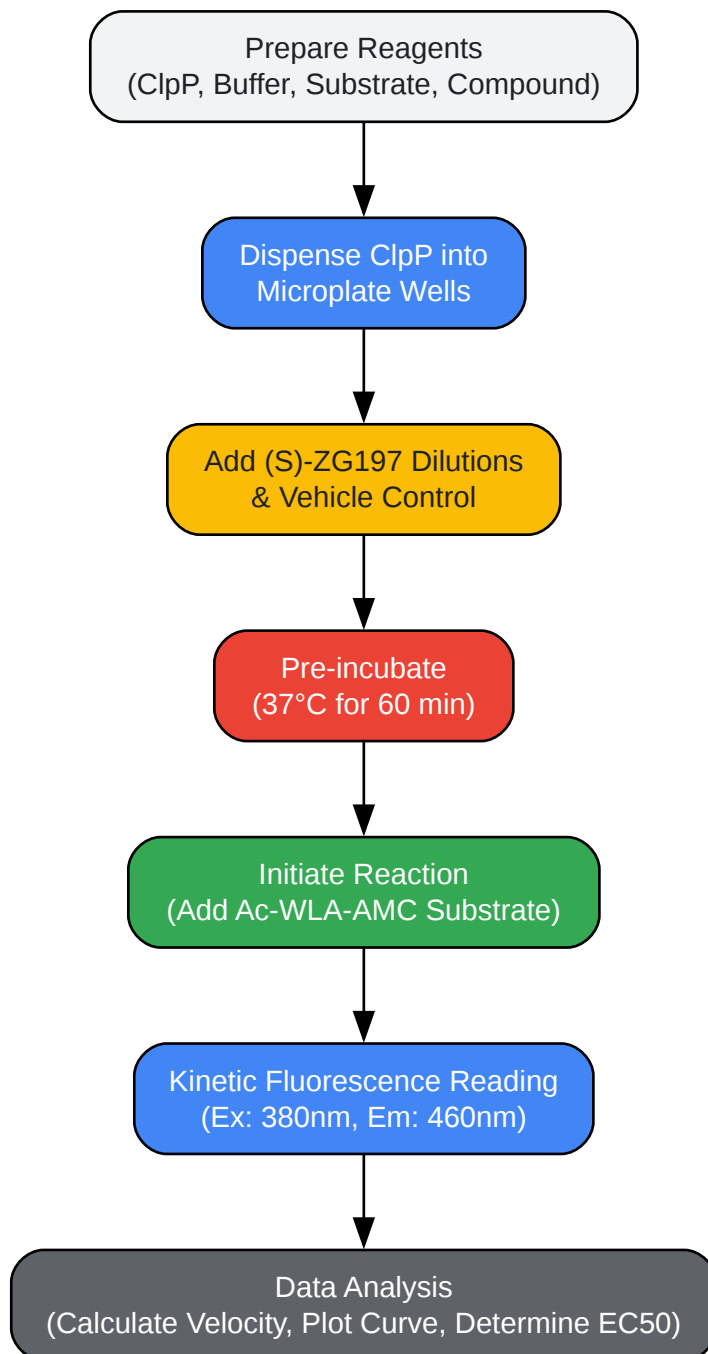
In Vitro ClpP Protease Activity Assay

This assay quantifies the ability of **(S)-ZG197** to activate ClpP by measuring the degradation of a fluorogenic substrate.

- Reagents and Materials:
 - Purified recombinant SaClpP or HsClpP protein.
 - Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.[\[10\]](#)
 - Fluorogenic peptide substrate: Ac-WLA-AMC (N-Acetyl-L-tryptophyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin).
 - **(S)-ZG197** stock solution in DMSO.
 - DMSO (vehicle control).
 - Black, flat-bottom 96-well or 384-well microplates.
 - Fluorescence plate reader.
- Procedure:
 - Prepare serial dilutions of **(S)-ZG197** in DMSO.
 - In each well of the microplate, add a fixed concentration of ClpP protein (e.g., 0.25 μM) diluted in Assay Buffer.
 - Add the **(S)-ZG197** dilutions or DMSO vehicle to the wells. The final DMSO concentration should be kept constant (e.g., ≤1%).
 - Pre-incubate the ClpP enzyme with the compound for 60 minutes at 37°C to allow for binding and activation.[\[11\]](#)

- Initiate the reaction by adding the Ac-WLA-AMC substrate to a final concentration of 10 μM .[\[11\]](#)
- Immediately begin kinetic measurement on a fluorescence plate reader, recording the increase in fluorescence (Excitation: $\sim 350\text{-}380\text{ nm}$, Emission: $\sim 460\text{ nm}$) over time at 37°C .
[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
- Plot the reaction velocity against the logarithm of the **(S)-ZG197** concentration and fit the data to a dose-response curve to determine the EC_{50} value.

Workflow for ClpP Protease Activity Assay



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Figure 3. Step-by-step workflow for the in vitro protease assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.

- Reagents and Equipment:
 - Purified recombinant SaClpP or HsClpP protein, dialyzed extensively against ITC buffer.
 - ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl.
 - **(S)-ZG197** stock solution prepared in the final dialysis buffer.
 - Isothermal Titration Calorimeter.
- Procedure:
 - Load the sample cell of the calorimeter with the ClpP protein solution (e.g., 10-20 μ M).
 - Load the injection syringe with the **(S)-ZG197** ligand solution (e.g., 100-200 μ M).
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of small, sequential injections of the ligand into the protein solution.
 - Record the heat change after each injection.
 - Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the K_d and stoichiometry (N).^[6]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Reagents and Materials:

- *S. aureus* strains (e.g., 8325-4, USA300, Δ clpP mutant).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- **(S)-ZG197** stock solution in DMSO.
- Sterile 96-well microplates.
- Bacterial incubator (37°C).
- Procedure:
 - Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of $\sim 5 \times 10^5$ CFU/mL.
 - Prepare 2-fold serial dilutions of **(S)-ZG197** in CAMHB in the wells of the 96-well plate.
 - Add the bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).
 - Incubate the plates at 37°C for 18-24 hours.
 - Determine the MIC by visual inspection: the MIC is the lowest concentration of **(S)-ZG197** in which there is no visible turbidity (bacterial growth).[3]

Conclusion and Future Directions

(S)-ZG197 is a potent and highly specific agonist of *S. aureus* ClpP. Its design and validation serve as a successful example of a structure-based approach to overcoming the challenge of target selectivity between bacterial and human orthologs. Quantitative data from biochemical, biophysical, and cellular assays confirm a wide therapeutic window, with potent activity against *S. aureus* and negligible activation of human mitochondrial ClpP. The molecular basis for this selectivity is well-defined, providing a clear roadmap for the development of future anti-infective agents. Further development of **(S)-ZG197** analogs, such as ZG297, has already shown even greater potency in vitro and in vivo, highlighting the promise of this chemical scaffold for combating multidrug-resistant staphylococcal infections.[3]

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